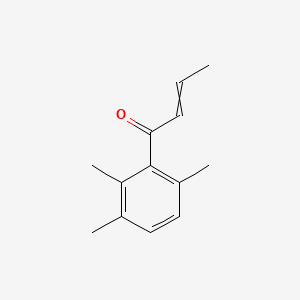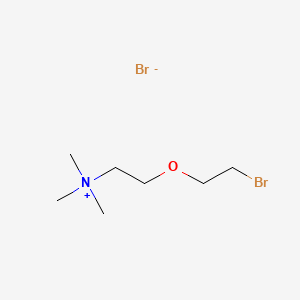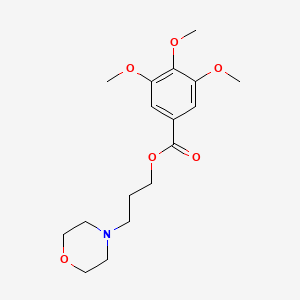
1H-Benzimidazole, 2,2'-(2,5-furandiyl)bis[1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2,2’-(2,5-furandiyl)bis[1-methyl-] is a heterocyclic organic compound with the molecular formula C18H12N4O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2,2’-(2,5-furandiyl)bis[1-methyl-] typically involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with 3,5-di-tert-butylbenzyl bromide or 4-tert-butylbenzyl chloride in the presence of potassium hydroxide in dimethyl sulfoxide solvent at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2,2’-(2,5-furandiyl)bis[1-methyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like potassium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .
Scientific Research Applications
1H-Benzimidazole, 2,2’-(2,5-furandiyl)bis[1-methyl-] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2,2’-(2,5-furandiyl)bis[1-methyl-] involves its ability to interact with biological molecules such as DNA and proteins. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells. Additionally, this compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Albendazole: An antiparasitic drug with a benzimidazole core.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Carbendazim: A fungicide with a benzimidazole structure.
Uniqueness: 1H-Benzimidazole, 2,2’-(2,5-furandiyl)bis[1-methyl-] is unique due to its furan linkage, which imparts distinct electronic properties and potential for diverse applications in various fields .
Properties
CAS No. |
4751-43-3 |
|---|---|
Molecular Formula |
C20H16N4O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-methyl-2-[5-(1-methylbenzimidazol-2-yl)furan-2-yl]benzimidazole |
InChI |
InChI=1S/C20H16N4O/c1-23-15-9-5-3-7-13(15)21-19(23)17-11-12-18(25-17)20-22-14-8-4-6-10-16(14)24(20)2/h3-12H,1-2H3 |
InChI Key |
DCQMTQROWWTYEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(O3)C4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)
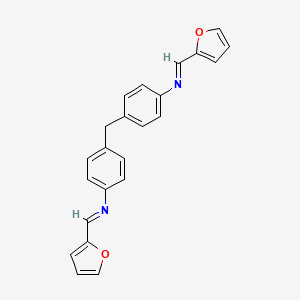


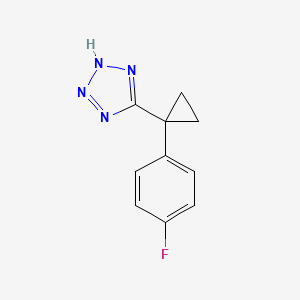
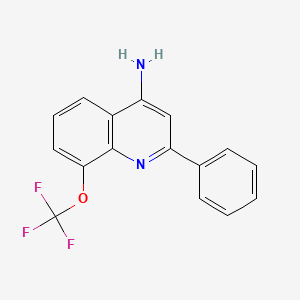
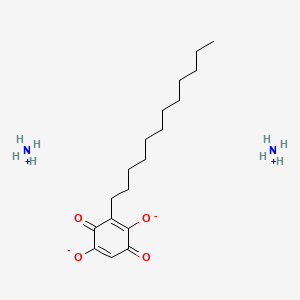
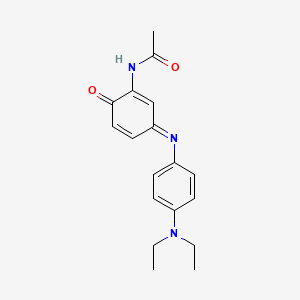
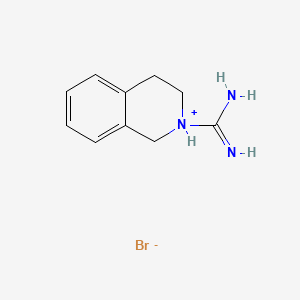

![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)
